

UNC5293: A Technical Guide for the Investigation of MERTK in Leukemia Research

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Compound of Interest

Compound Name: *UNC5293*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **UNC5293**, a potent and highly selective inhibitor of MER receptor tyrosine kinase (MERTK), for its application in leukemia research. This document outlines the core characteristics of **UNC5293**, detailed experimental protocols for its use, and a summary of its quantitative data, positioning it as a critical tool for investigating MERTK signaling in hematological malignancies.

Introduction to UNC5293 and MERTK in Leukemia

MER receptor tyrosine kinase (MERTK) is a member of the TYRO3, AXL, MERTK (TAM) family of receptor tyrosine kinases. Aberrant expression and activation of MERTK have been implicated in the pathogenesis of various cancers, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). MERTK signaling promotes leukemia cell survival, proliferation, and chemoresistance through the activation of downstream pathways such as PI3K/AKT and MAPK/ERK. Consequently, MERTK has emerged as a promising therapeutic target in leukemia.

UNC5293 is a potent, selective, and orally bioavailable small molecule inhibitor of MERTK. Its high selectivity and favorable pharmacokinetic profile make it an invaluable research tool for elucidating the role of MERTK in leukemia and for the preclinical evaluation of MERTK-targeted therapies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **UNC5293**, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Parameter	Value	Reference
MERTK IC50	0.9 nM	
MERTK Ki	0.19 nM (190 pM)	
MERTK Phosphorylation IC50 (in B-ALL cells)	9.4 nM	
FLT3 IC50 (in SEM B-ALL cells)	170 nM	
Ambit Selectivity Score (S50 at 100 nM)	0.041	

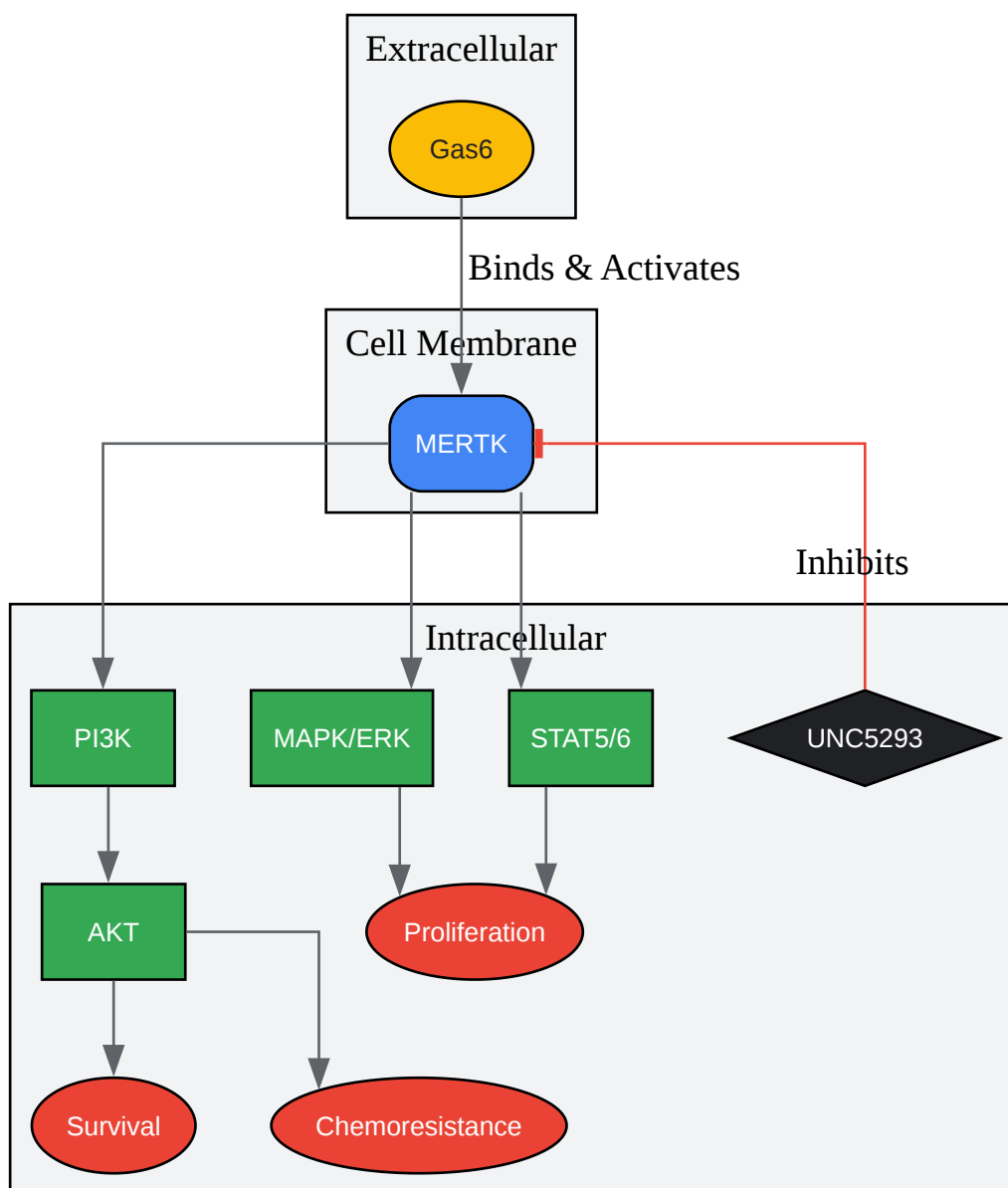
Table 1: In Vitro Potency and Selectivity of **UNC5293**. This table highlights the subnanomolar potency of **UNC5293** against MERTK and its selectivity over other kinases like FLT3.

Parameter	Value	Reference
Half-life (t1/2)	7.8 hours	
Oral Bioavailability	58%	
Cmax (3 mg/kg single oral dose)	9.2 µM	
AUClast (3 mg/kg single oral dose)	2.5 h*µM	

Table 2: Mouse Pharmacokinetic Properties of **UNC5293**. This table outlines the excellent pharmacokinetic profile of **UNC5293** in mice, supporting its use in in vivo studies.

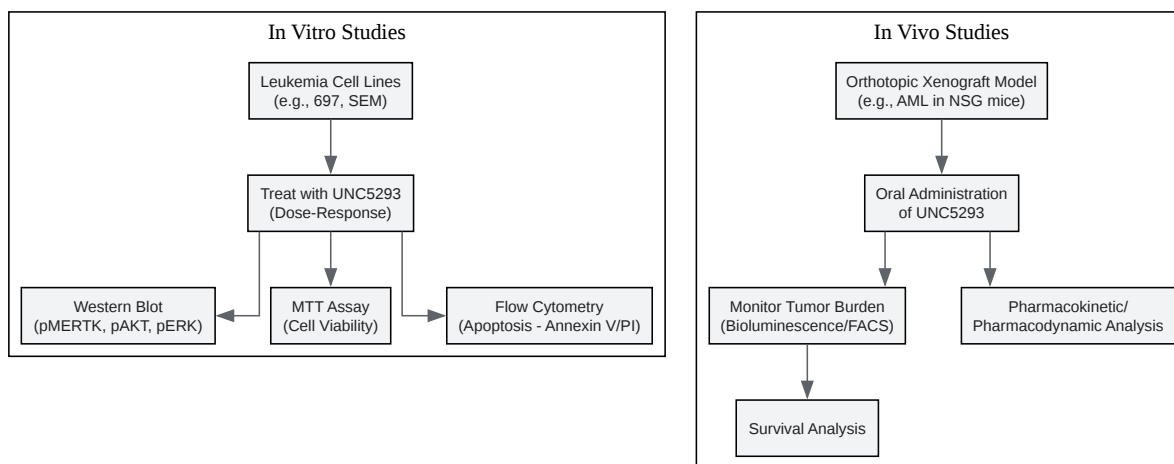
MERTK Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental application of **UNC5293**, the following diagrams illustrate the MERTK signaling pathway in leukemia and a typical experimental workflow for studying the effects of **UNC5293**.



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MERTK Signaling Pathway in Leukemia.



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Experimental Workflow for **UNC5293** in Leukemia Research.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of **UNC5293** in leukemia research.

MERTK Phosphorylation Western Blot Assay

This protocol details the procedure for assessing the inhibition of MERTK autophosphorylation in leukemia cells following treatment with **UNC5293**.

Materials:

- Leukemia cell lines (e.g., 697, MOLM-14)
- UNC5293**

- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-MERTK, anti-total-MERTK, anti- β -actin
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- **Cell Culture and Treatment:** Seed leukemia cells at a density of 1×10^6 cells/mL and allow them to attach or stabilize overnight. Treat cells with varying concentrations of **UNC5293** (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
- **Cell Lysis:** Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **SDS-PAGE and Western Blotting:**
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and separate by electrophoresis.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-MERTK and total MERTK overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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